molecular formula C9H14O2 B3276746 2-Ethoxy-4-methylhexa-1,4-dien-3-one CAS No. 647024-50-8

2-Ethoxy-4-methylhexa-1,4-dien-3-one

Cat. No.: B3276746
CAS No.: 647024-50-8
M. Wt: 154.21 g/mol
InChI Key: HRLZJUVDFGXARM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylhexa-1,4-dien-3-one is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of an ethoxy group, a methyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methylhexa-1,4-dien-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethyl vinyl ether and 4-methyl-2-pentenal as starting materials. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methylhexa-1,4-dien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
2-Ethoxy-4-methylhexa-1,4-dien-3-one serves as a crucial building block in the synthesis of more complex organic molecules. Its conjugated diene system can undergo various transformations, including:

  • Oxidation : Can be converted into ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction : Can yield saturated derivatives through the use of reducing agents such as lithium aluminum hydride.
  • Substitution : The ethoxy group can be replaced with other functional groups under suitable conditions.

Biological Research

Potential Biological Activity
Research indicates that this compound may exhibit significant biological activity. Studies have focused on its interactions with biomolecules and potential therapeutic properties. For instance:

  • Antimicrobial Properties : Investigations into its efficacy against various bacterial strains have shown promising results.
  • Mechanism of Action : The compound's ability to form reactive intermediates allows it to interact with biological targets, which could lead to therapeutic effects.

Medicinal Chemistry

Drug Development Precursor
Due to its structural properties, this compound is being explored as a precursor for drug development. Its potential applications include:

  • Therapeutic Agents : Research is ongoing to evaluate its effectiveness in treating specific diseases.
  • Pharmaceutical Formulations : It can be utilized in the formulation of various pharmaceutical products due to its stability and reactivity.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its applications include:

  • Coloring Agents : As indicated in patent literature, compounds similar to this compound are used as coloring agents in food and pharmaceuticals .

Case Studies

  • Synthesis of Bioactive Compounds
    A study demonstrated the use of this compound as an intermediate in synthesizing bioactive compounds that showed antimicrobial activity against resistant bacterial strains. The compound was subjected to various reaction conditions to optimize yield and biological efficacy.
  • Therapeutic Investigations
    Research published in peer-reviewed journals has investigated the therapeutic potential of derivatives of this compound. These studies focused on its mechanism of action at the molecular level and evaluated its effectiveness against specific targets related to disease pathways.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylhexa-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-methylhex-2-en-1-one: Similar structure but with a different position of the double bond.

    4-Methyl-2-pentenal: A precursor in the synthesis of 2-Ethoxy-4-methylhexa-1,4-dien-3-one.

    2-Ethoxy-4-methylhexane: A saturated derivative of the compound.

Uniqueness

This compound is unique due to its conjugated diene system and the presence of both ethoxy and methyl groups

Biological Activity

2-Ethoxy-4-methylhexa-1,4-dien-3-one is an organic compound characterized by its unique molecular structure, which includes an ethoxy group and a conjugated diene system. This compound has garnered attention for its potential biological activities, making it a subject of investigation in various fields including medicinal chemistry and organic synthesis.

  • Molecular Formula : C9H14O2
  • CAS Number : 647024-50-8
  • Structural Features : The presence of a conjugated diene system allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to form reactive intermediates through its conjugated diene system. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects or other biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that unsaturated carbonyl compounds can inhibit the growth of various bacteria and fungi.

Compound Activity Reference
This compoundPotential antimicrobial effectsBenchChem
Similar unsaturated compoundsInhibition of bacterial growthPMC

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds with similar conjugated systems may possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. Preliminary studies on related compounds indicate that they may induce apoptosis in cancer cells.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15PMC
MCF-7 (breast cancer)20PMC

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound explored its potential as a precursor for biologically active molecules. The synthesized derivatives were tested for their antimicrobial and cytotoxic properties, demonstrating promising results against specific pathogens and cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is essential for drug development. Variations in substituents on the diene system have been shown to significantly affect both potency and selectivity against target biomolecules .

Properties

IUPAC Name

2-ethoxy-4-methylhexa-1,4-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-7(3)9(10)8(4)11-6-2/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLZJUVDFGXARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C(=O)C(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50801645
Record name 2-Ethoxy-4-methylhexa-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50801645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647024-50-8
Record name 2-Ethoxy-4-methylhexa-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50801645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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